molecular formula C15H14FNOS B2752463 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 693269-38-4

2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2752463
CAS No.: 693269-38-4
M. Wt: 275.34
InChI Key: PAMOKXXUSBEDKA-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide is an organic compound characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-fluorothiophenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfanyl group to a thiol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, de-fluorinated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to certain targets through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-[(4-methylsulfonylphenyl)indole derivatives

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl and a sulfanyl group allows for a range of chemical modifications and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c1-11-2-6-13(7-3-11)17-15(18)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMOKXXUSBEDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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